N,N-Diethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcyclopropane Carboxamide
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Overview
Description
N,N-Diethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcyclopropane Carboxamide is a research chemical with the molecular formula C13H19ClF3NO and a molecular weight of 297.74. This compound is known for its unique structure, which includes a cyclopropane ring substituted with various functional groups, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcyclopropane Carboxamide typically involves the reaction of 2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcyclopropane with diethylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or toluene, and requires the presence of a base such as triethylamine to facilitate the formation of the carboxamide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcyclopropane Carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N,N-Diethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcyclopropane Carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its effects on specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N,N-Diethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcyclopropane Carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
cis-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid: Similar in structure but with a carboxylic acid group instead of a carboxamide.
Lambda-cyhalothric acid: Another related compound with similar functional groups.
Uniqueness
N,N-Diethyl-3-(2-chloro-3,3,3-trifluoro-1-propenyl-2,2-dimethylcyclopropane Carboxamide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H19ClF3NO |
---|---|
Molecular Weight |
297.74 g/mol |
IUPAC Name |
3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-N,N-diethyl-2,2-dimethylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C13H19ClF3NO/c1-5-18(6-2)11(19)10-8(12(10,3)4)7-9(14)13(15,16)17/h7-8,10H,5-6H2,1-4H3/b9-7- |
InChI Key |
GKMPZCLMLQVUKF-CLFYSBASSA-N |
Isomeric SMILES |
CCN(CC)C(=O)C1C(C1(C)C)/C=C(/C(F)(F)F)\Cl |
Canonical SMILES |
CCN(CC)C(=O)C1C(C1(C)C)C=C(C(F)(F)F)Cl |
Origin of Product |
United States |
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